Cas no 1273566-33-8 ((3-fluoropyrrolidin-3-yl)methanol)

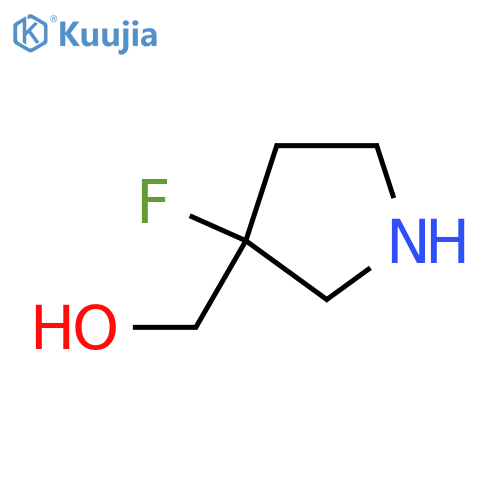

1273566-33-8 structure

商品名:(3-fluoropyrrolidin-3-yl)methanol

(3-fluoropyrrolidin-3-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (3-fluoropyrrolidin-3-yl)methanol

-

- インチ: 1S/C5H10FNO/c6-5(4-8)1-2-7-3-5/h7-8H,1-4H2

- InChIKey: RWOGZQDBFUFMSJ-UHFFFAOYSA-N

- ほほえんだ: C(C1(F)CCNC1)O

計算された属性

- せいみつぶんしりょう: 119.074642105g/mol

- どういたいしつりょう: 119.074642105g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 88.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 32.3Ų

(3-fluoropyrrolidin-3-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-91016-2.5g |

(3-fluoropyrrolidin-3-yl)methanol |

1273566-33-8 | 95.0% | 2.5g |

$1060.0 | 2025-03-21 | |

| Enamine | EN300-91016-10.0g |

(3-fluoropyrrolidin-3-yl)methanol |

1273566-33-8 | 95.0% | 10.0g |

$3311.0 | 2025-03-21 | |

| Life Chemicals | F2147-3281-5g |

(3-fluoropyrrolidin-3-yl)methanol |

1273566-33-8 | 95%+ | 5g |

$2394.0 | 2023-09-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06381-100MG |

(3-fluoropyrrolidin-3-yl)methanol |

1273566-33-8 | 95% | 100MG |

¥ 1,887.00 | 2023-04-06 | |

| TRC | F232116-100mg |

(3-fluoropyrrolidin-3-yl)methanol |

1273566-33-8 | 100mg |

$ 185.00 | 2022-06-05 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06381-500MG |

(3-fluoropyrrolidin-3-yl)methanol |

1273566-33-8 | 95% | 500MG |

¥ 5,029.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06381-100.0mg |

(3-fluoropyrrolidin-3-yl)methanol |

1273566-33-8 | 95% | 100.0mg |

¥1887.0000 | 2024-07-28 | |

| Ambeed | A161623-100mg |

(3-fluoropyrrolidin-3-yl)methanol |

1273566-33-8 | 98% | 100mg |

$285.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1254457-100mg |

(3-Fluoropyrrolidin-3-yl)methanol |

1273566-33-8 | 98% | 100mg |

¥3088.00 | 2024-08-09 | |

| TRC | F232116-500mg |

(3-fluoropyrrolidin-3-yl)methanol |

1273566-33-8 | 500mg |

$ 680.00 | 2022-06-05 |

(3-fluoropyrrolidin-3-yl)methanol 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem. 2010 8 2509

1273566-33-8 ((3-fluoropyrrolidin-3-yl)methanol) 関連製品

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1273566-33-8)(3-fluoropyrrolidin-3-yl)methanol

清らかである:99%

はかる:100mg

価格 ($):256.0